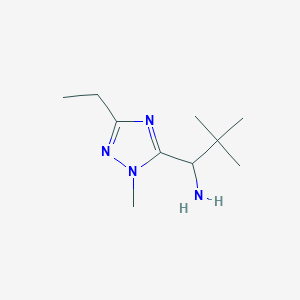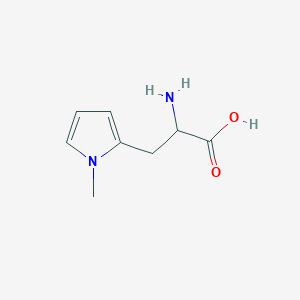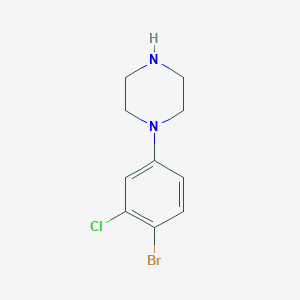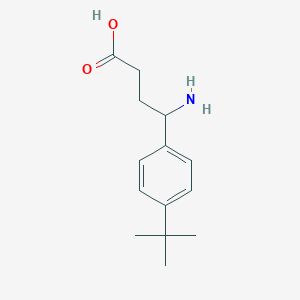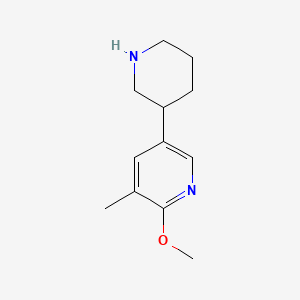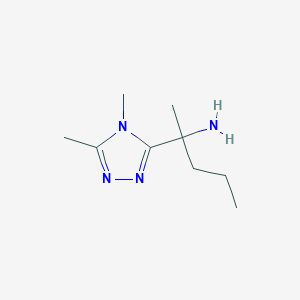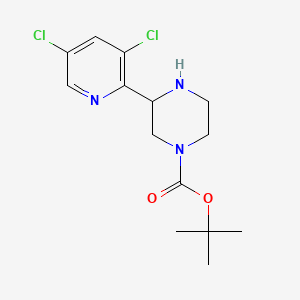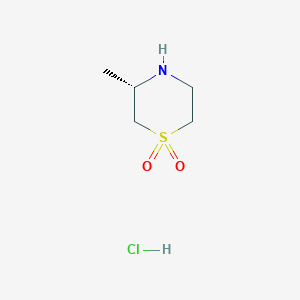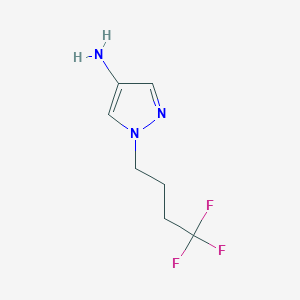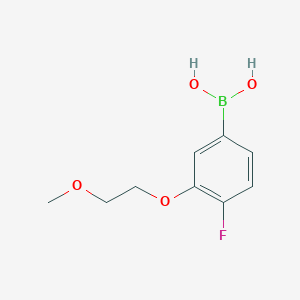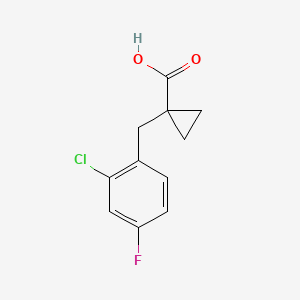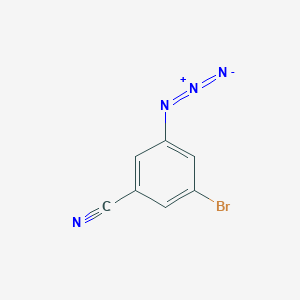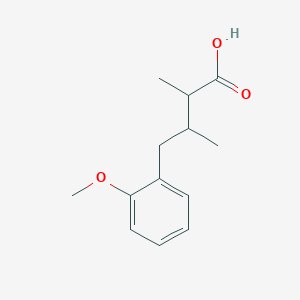
4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzene (anisole) and 2,3-dimethylbutanoic acid.
Friedel-Crafts Acylation: Anisole undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 4-(2-methoxyphenyl)-2,3-dimethylbutanoyl chloride.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(2-hydroxyphenyl)-2,3-dimethylbutanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 4-(2-methoxyphenyl)-2,3-dimethylbutanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be employed.
Major Products Formed
Oxidation: 4-(2-Hydroxyphenyl)-2,3-dimethylbutanoic acid.
Reduction: 4-(2-Methoxyphenyl)-2,3-dimethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyphenyl)-2,3-dimethylbutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2-Methoxyphenyl)-2,3-dimethylbutanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
4-(2-Methoxyphenyl)-2,3-dimethylbutanoyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which imparts specific chemical reactivity and potential biological activity. Its derivatives can be tailored for various applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(10(2)13(14)15)8-11-6-4-5-7-12(11)16-3/h4-7,9-10H,8H2,1-3H3,(H,14,15) |
InChI Key |
WIPRNSDDZMSYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


